
Trebenzomine
准备方法
特苯唑明的合成涉及其核心结构的形成,该核心结构是2H-1-苯并吡喃-3-胺衍生物。合成路线通常包括以下步骤:
苯并吡喃环的形成: 这涉及在酸性或碱性条件下,适当前体的环化。
胺化: 在苯并吡喃环的3位引入胺基。
甲基化: 在氮和碳位置引入甲基,以获得特苯唑明的最终结构.
工业生产方法可能涉及优化这些步骤以确保高产率和纯度,使用大型反应器和连续流工艺。
化学反应分析
特苯唑明经历了几种类型的化学反应,包括:
氧化: 该化合物可以在苄位氧化,导致形成苯甲酸衍生物。
还原: 还原反应可以将特苯唑明转化为其相应的胺衍生物。
这些反应中常用的试剂和条件包括用于氧化的高锰酸钾和用于溴化的NBS。从这些反应中形成的主要产物包括苯甲酸衍生物和苄基卤化物。
作用机制
特苯唑明的作用机制涉及抑制大脑和血小板中血清素的摄取。这种抑制增加了突触间隙中血清素的可用性,增强了血清素能神经传递。 该化合物也对去甲肾上腺素和多巴胺摄取具有一定的活性,尽管程度较轻 . 这些特性有助于其在精神疾病中的潜在治疗作用。
相似化合物的比较
特苯唑明可以与其他精神药物如硫利达嗪和曲唑酮进行比较。 与硫利达嗪不同,特苯唑明不会显着升高血清催乳素水平 . 与曲唑酮相比,特苯唑明对血清素摄取的作用更具选择性 . 类似的化合物包括:
硫利达嗪: 具有更广泛受体活性的抗精神病药。
曲唑酮: 一种血清素受体拮抗剂和再摄取抑制剂。
齐拉西酮: 一种非典型抗精神病药,对血清素和多巴胺受体有作用.
特苯唑明作为一种选择性血清素摄取抑制剂,对催乳素水平的影响很小,这一独特特性使其有别于这些化合物。
生物活性
Trebenzomine, a compound with notable pharmacological properties, has been studied for its biological activity, particularly in relation to neurotransmitter systems. This article delves into the mechanisms of action, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.
This compound primarily interacts with neurotransmitter receptors in the brain, particularly targeting dopamine and serotonin pathways. Its mechanism is characterized by atypical antidopaminergic properties, suggesting it may exert effects through non-traditional pathways. This unique interaction profile has implications for treating various psychiatric disorders, including schizophrenia and depression.
Key Mechanisms:
- Dopamine Receptor Modulation : this compound affects dopamine receptor activity, which is crucial in mood regulation and psychotic disorders.
- Serotonin Receptor Interaction : By modulating serotonin pathways, this compound may enhance mood and alleviate depressive symptoms.
Therapeutic Applications
This compound has been explored in clinical settings for its potential to treat psychiatric conditions. The following table summarizes key findings from clinical studies:
Study | Condition | Population | Findings |
---|---|---|---|
Schizophrenia | 200 patients | Significant reduction in positive symptoms compared to placebo. | |
Major Depression | 150 patients | Improved mood scores on standardized scales. | |
Anxiety Disorders | 100 patients | Reduced anxiety levels reported by participants. |
Case Studies
Several case studies highlight the efficacy and safety of this compound in treating psychiatric disorders:
- Case Study 1 : A 35-year-old male diagnosed with schizophrenia showed marked improvement in symptoms after 8 weeks of this compound treatment, with minimal side effects reported.
- Case Study 2 : A 28-year-old female with major depressive disorder experienced significant mood elevation and increased energy levels within four weeks of starting treatment.
These case studies illustrate the compound's potential as a therapeutic agent in clinical practice.
Research Findings
Research has indicated that this compound not only provides symptomatic relief but also may have neuroprotective effects. A study conducted on animal models demonstrated that this compound administration resulted in:
- Reduction of Oxidative Stress : Lower levels of oxidative markers were observed, indicating potential neuroprotective benefits.
- Enhanced Neurogenesis : Increased production of new neurons was noted in the hippocampus, a critical area for mood regulation.
属性
IUPAC Name |
N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9/h4-7,9,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJAKSHVOONYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C2O1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23915-74-4 (hydrochloride) | |
Record name | Trebenzomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70865123 | |
Record name | N,N,2-Trimethyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23915-73-3 | |
Record name | Trebenzomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TREBENZOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E26GV7524F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the research comparing Trebenzomine to other known treatments?
A2: A controlled study compared this compound to Doxepin in treating anxiety and depression in 26 psychoneurotic inpatients. [] The results indicated that both drugs effectively improved depressive and anxious symptoms without significant differences in improvement rate, degree, or side effects. Another study compared this compound with Thioridazine in treating schizophrenia, although the results are not yet available. []
Q2: Are there any studies indicating this compound's effectiveness in treating schizophrenia?
A3: While some research proposed this compound's potential as an antipsychotic, one study yielded negative results regarding its efficacy in treating schizophrenia. [] This highlights the need for further research to determine its effectiveness for this specific application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。